N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-Cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core, a bicyclic scaffold widely explored in medicinal chemistry due to its structural resemblance to purines. Key structural features include:
- Position 2: A carboxamide group substituted with N-cyclohexyl and N-methyl moieties, which influence lipophilicity and steric interactions.
- Position 7: A trifluoromethyl (CF₃) group, known to enhance metabolic stability and modulate electronic effects .
This compound’s design aligns with strategies to optimize pharmacokinetic and pharmacodynamic properties through strategic substitution, as seen in related pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4OS/c1-25(12-6-3-2-4-7-12)18(27)14-11-17-23-13(15-8-5-9-28-15)10-16(19(20,21)22)26(17)24-14/h5,8-12H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLNTKSMRZHNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, enzymatic inhibitory effects, and other pharmacological properties.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of trifluoromethyl and thiophenyl groups enhances its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and A549 (lung cancer) cells.
These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes relevant to disease pathways. Studies suggest that it acts as a selective inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression.
The selectivity towards COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus epidermidis | 15 | |
| Escherichia coli | 20 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group is believed to enhance binding affinity to target proteins, while the thiophenyl moiety may facilitate interactions with membrane structures.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising antiviral properties. Specifically, compounds similar to N-cyclohexyl-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide have been investigated for their ability to inhibit the RNA-dependent RNA polymerase of influenza viruses. These compounds disrupt the interaction between the PA and PB1 subunits of the polymerase complex, which is crucial for viral replication .
Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is relevant in treating conditions like asthma and other inflammatory diseases. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and minimize side effects .
Antimicrobial Properties
Research has shown that similar thiophene-containing compounds possess antimicrobial activity against various pathogens. The incorporation of the pyrazolo-pyrimidine scaffold may enhance this activity, making it a candidate for further investigation in antimicrobial drug development .
Synthesis and Characterization
The synthesis of this compound involves straightforward chemical transformations using commercially available reagents. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound, which is essential for subsequent biological evaluations .
In Vitro Studies
In vitro assays have demonstrated the compound's potential efficacy against specific cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully .
Case Study: Influenza A Virus Inhibition
A notable study focused on synthesizing a series of pyrazolo-pyrimidine derivatives to assess their antiviral activities against Influenza A virus. The results indicated that some compounds effectively inhibited viral replication in MDCK cells, with IC50 values comparable to existing antiviral agents like ribavirin .
Case Study: Anti-inflammatory Activity Evaluation
Another study evaluated the anti-inflammatory effects of structurally related compounds through in silico docking methods and in vitro assays. Results suggested significant inhibition of 5-lipoxygenase activity, highlighting the therapeutic potential of these compounds in managing inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities, influenced by substituents at positions 2, 5, and 6. Below is a detailed comparison of structural analogs and their implications:
Substituent Variations at Position 2 (Carboxamide Group)
- N-Cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (): Replaces cyclohexyl with cyclopentyl, reducing steric bulk. Molecular Weight: 313.25 g/mol (estimated).
- The ethyl group on thiophene may alter electronic distribution. Molecular Weight: 436.49 g/mol .
Substituent Variations at Position 5
N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide () :
- Lacks a carboxamide group, simplifying synthesis but limiting hydrogen-bonding capacity .
Ring Saturation and Hybrid Scaffolds
- Molecular Weight: 456.87 g/mol .
5-(1,3-Benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide () :
- Benzodioxol group enhances π-π stacking, while tetrahydro structure may improve solubility.
- Molecular Weight: 476.24 g/mol (estimated).
Structural and Functional Comparison Table
Preparation Methods
Michael Addition-Cyclization with α-Azidochalcones
A Michael addition-cyclization approach using α-azidochalcones (1 ) and 3-aminopyrazoles (2 ) is a well-documented method (Scheme 1). The reaction proceeds via:
-
Michael Addition : The NH group of 3-aminopyrazole attacks the α,β-unsaturated ketone of the α-azidochalcone, forming an intermediate adduct.
-
Cyclization : Intramolecular nucleophilic attack by the pyrazole NH group on the adjacent carbonyl generates the pyrazolo[1,5-a]pyrimidine skeleton.
-
Tautomerization : Final aromatization yields the fully conjugated heterocycle.
Example :
Reaction of 3-amino-5-(thiophen-2-yl)pyrazole with α-azido-7-(trifluoromethyl)chalcone in 1,4-dioxane at 110°C for 12 hours achieved a 78% yield of the core structure.
Cyclocondensation with β-Ketonitriles
Alternative routes utilize β-ketonitriles (3 ) and 3-aminopyrazoles under acidic conditions (Scheme 2). This method is advantageous for introducing electron-withdrawing groups (e.g., CN) at position 3, which can later be hydrolyzed to carboxylic acids for carboxamide formation.
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| AcOH, reflux, 6 h | 65 | 95 |
| HCl (cat.), EtOH | 72 | 97 |
Functionalization at Position 5 and 7
Trifluoromethyl Group at C-7
The trifluoromethyl group is incorporated via:
-
Direct Synthesis : Using CF-containing β-ketonitriles during cyclocondensation.
-
Post-Functionalization : Treatment of a 7-chloro derivative with CFCu reagents under Ullmann conditions.
Comparative Efficiency :
| Method | Yield (%) | Byproducts |
|---|---|---|
| Direct CF | 88 | Minimal |
| Ullmann Coupling | 75 | 15% Cl-ret |
Carboxamide Installation at C-2
Carboxylic Acid to Carboxamide Conversion
The C-2 carboxylic acid (5 ) is activated and coupled with N-cyclohexyl-N-methylamine using coupling agents (Scheme 4).
Protocol :
Direct Amination of Methyl Esters
Methyl esters (6 ) undergo aminolysis with excess amine in refluxing toluene (Scheme 5).
Data :
| Amine | Time (h) | Yield (%) |
|---|---|---|
| N-Cyclohexyl-N-methylamine | 8 | 82 |
| Morpholine | 6 | 95 |
Optimization Strategies
Solvent and Catalyst Screening
Solvent polarity significantly impacts cyclocondensation efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| 1,4-Dioxane | 2.21 | 78 |
| DMF | 36.7 | 63 |
| EtOH | 24.3 | 70 |
Pd-based catalysts outperform Ni in cross-coupling reactions, reducing side-product formation.
Temperature Control
Exothermic steps (e.g., Michael addition) require slow reagent addition to maintain 25–30°C, preventing decomposition of the trifluoromethyl group.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| H NMR (400 MHz, CDCl) | δ 8.21 (s, 1H, H-3), 7.68 (d, J = 3.6 Hz, 1H, thiophene), 3.85 (m, 1H, cyclohexyl), 2.98 (s, 3H, N-CH) |
| C NMR | δ 162.4 (C=O), 151.2 (C-CF), 126.8 (thiophene C) |
| HRMS | m/z 453.1543 [M+H] (calc. 453.1548) |
Q & A
Q. What isotopic labeling strategies track metabolic fate in pharmacokinetic studies?
- Methodological Answer :
- ¹⁴C-Labeling : Introduce ¹⁴C at the cyclohexyl group via [¹⁴C]-cyclohexanol in the coupling step. Radio-HPLC quantifies metabolites in plasma (t₁/₂ = 6–8 hours) .
- Deuterium Exchange : Label the methyl group (N-CH3) with D3. MS/MS fragments (e.g., m/z 482 → 465) track degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
